Structural Uniqueness vs. Urotensin‑II Antagonist Template: Substituent Comparison
The compound incorporates three structural features that are individually known to modulate urotensin‑II receptor affinity: (i) a 2‑methoxy substituent on the benzamide ring, (ii) a pyrrolidin‑1‑ylsulfonyl group at the 5‑position, and (iii) an N‑(3‑trifluoromethyl)phenyl moiety. In the pyrrolidine sulfonamide patent US 7,019,008 B2, representative compounds with similar scaffolds exhibit urotensin‑II receptor antagonist IC₅₀ values ranging from low nanomolar to >1 µM depending on the exact substitution combination [1]. However, the specific compound CAS 887199-15-7 was not explicitly exemplified or tested in that patent; therefore, quantitative receptor‑binding data for this exact molecule remain unavailable [2].
| Evidence Dimension | Urotensin-II receptor antagonist potency (class-level SAR trend) |
|---|---|
| Target Compound Data | Not explicitly reported in available patent or journal literature |
| Comparator Or Baseline | Analogous pyrrolidine sulfonamides in US 7,019,008 B2: IC₅₀ range ~1 nM to >1 µM depending on R₁, R₂, X₁, X₂ substitution |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | In vitro urotensin-II receptor binding assay (displacement of [¹²⁵I]-urotensin‑II); HEK293 or CHO‑K1 cells (conditions as per patent examples) |
Why This Matters
Without quantitative data for this exact compound, laboratory selection must rely on its distinct substitution signature, which is expected to yield a different potency/selectivity profile compared to other class members, but no numeric advantage can be asserted.
- [1] SmithKline Beecham Corporation. Pyrrolidine sulfonamides as urotensin II antagonists. US Patent 7,019,008 B2. Issued March 28, 2006. Available at: https://patents.justia.com/patent/7019008 View Source
- [2] ZINC Database. Substance ZINC000001324741. No ChEMBL activity. Available at: https://zinc15.docking.org/substances/ZINC000001324741/ View Source
